molecular formula C15H29NO2S B13201371 tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate

Cat. No.: B13201371
M. Wt: 287.5 g/mol
InChI Key: IHFLMFNRIQUIEP-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate: is a chemical compound with the molecular formula C15H29NO2S. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(cyclobutylsulfanyl)hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-[6-(cyclohexylsulfanyl)hexyl]carbamate
  • tert-Butyl N-[6-(cyclopentylsulfanyl)hexyl]carbamate
  • tert-Butyl N-[6-(cyclopropylsulfanyl)hexyl]carbamate

Comparison: tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate is unique due to the presence of the cyclobutylsulfanyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C15H29NO2S

Molecular Weight

287.5 g/mol

IUPAC Name

tert-butyl N-(6-cyclobutylsulfanylhexyl)carbamate

InChI

InChI=1S/C15H29NO2S/c1-15(2,3)18-14(17)16-11-6-4-5-7-12-19-13-9-8-10-13/h13H,4-12H2,1-3H3,(H,16,17)

InChI Key

IHFLMFNRIQUIEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCSC1CCC1

Origin of Product

United States

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